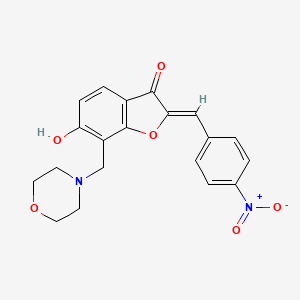

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-Hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at position 2, a morpholinomethyl group at position 7, and a hydroxyl group at position 4. The morpholinomethyl group improves solubility and bioavailability, as morpholine is a common pharmacophore in medicinal chemistry for its ability to modulate lipophilicity and hydrogen-bonding capacity . This compound is synthesized via aldol condensation between substituted benzaldehydes and benzofuranone precursors, a method widely reported for analogous aurone derivatives .

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c23-17-6-5-15-19(24)18(11-13-1-3-14(4-2-13)22(25)26)28-20(15)16(17)12-21-7-9-27-10-8-21/h1-6,11,23H,7-10,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKPFGSSZDLWJA-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Morpholinomethyl Group: This step involves the reaction of the benzofuran derivative with morpholine in the presence of a suitable catalyst.

Formation of the Nitrobenzylidene Moiety: The final step involves the condensation of the benzofuran derivative with 4-nitrobenzaldehyde under basic conditions to form the nitrobenzylidene group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation Products: Ketone or aldehyde derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with different functional groups replacing the morpholinomethyl group.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in studies to understand its interaction with biological macromolecules.

Medicine:

- Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Used in the development of new materials with specific properties.

- Investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through the following pathways:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: The compound may interact with receptors on the cell surface, leading to changes in cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse biological activities, influenced by substituents on the benzylidene ring and the benzofuranone core. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Findings :

In contrast, methoxy or hydroxy groups (e.g., compounds 6u-6y) favor antioxidant or antimicrobial activities due to radical scavenging . Morpholinomethyl and piperazine substituents (e.g., compounds in ) increase solubility and bioavailability compared to alkyl or halogenated analogs (e.g., fluoro in ).

Cytotoxicity and Selectivity: Nitrogen mustard-fused benzofuranones (e.g., compound AN–O-04 in ) show potent cytotoxicity (CTC₅₀: 82–119 nM) but lack the morpholinomethyl group, which may reduce off-target effects in the target compound. The 2-fluorobenzylidene derivative () exhibits selective cytotoxicity, suggesting that halogens fine-tune target interactions .

Physicochemical Properties: LogP and Solubility: Morpholine and piperazine substituents lower LogP (increasing hydrophilicity) compared to nitro or methoxy groups. For instance, the target compound’s morpholinomethyl group likely improves aqueous solubility over the trimethoxy derivative in . Synthetic Accessibility: Aldol condensations (used for the target compound) are scalable and efficient, similar to methods for 6u-6y , but nitro groups may require careful handling due to reactivity .

Electronic and Spectral Properties :

- The 4-nitro group in the target compound red-shifts UV absorption compared to methoxy or hydroxy analogs, as shown in DFT studies . This property is critical for photodynamic therapy applications.

Biological Activity

(Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, a complex organic compound belonging to the class of benzofuran derivatives, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Properties

The molecular formula of this compound is CHNO. The compound features a benzofuran core, a morpholinomethyl substituent, and a nitrobenzylidene moiety, which contribute to its unique properties and biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Proliferation Inhibition : Similar compounds have demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC values significantly lower than standard chemotherapeutics like doxorubicin .

- Mechanisms of Action : These compounds often act by inhibiting topoisomerase II and intercalating DNA, leading to cell cycle arrest and apoptosis. For example, one study reported an IC of 6.9 µM for topoisomerase II inhibition .

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in treating infections and highlights its relevance in medicinal chemistry.

Study 1: Antitumor Evaluation

A study focused on the synthesis and evaluation of similar compounds indicated that they possess potent cytotoxicity against multiple cancer cell lines. The results showed that these compounds could activate apoptotic pathways effectively, leading to significant reductions in cell viability .

Study 2: Antioxidant Assessment

Another investigation assessed the antioxidant potential of benzofuran derivatives, revealing their capacity to reduce oxidative stress markers in vitro. This study emphasized the importance of structural modifications in enhancing antioxidant activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methoxyphenyl-benzofuran | Contains methoxy group | Antioxidant | Lacks morpholino group |

| 5-Hydroxybenzofuran | Hydroxyl group on benzofuran | Antimicrobial | No methylene linker |

| Morpholino-benzothiazole | Morpholino attached to thiazole | Anticancer | Different heterocyclic core |

The presence of both a morpholinomethyl substituent and a nitro group distinguishes this compound from other similar compounds, potentially enhancing its biological activity and selectivity.

Q & A

Q. What are the key synthetic routes for (Z)-6-hydroxy-7-(morpholinomethyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

Benzofuran Core Formation : Condensation of substituted phenols with morpholine derivatives under acidic conditions to introduce the morpholinomethyl group at position 2.

Benzylidene Incorporation : Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and 4-nitrobenzaldehyde under basic catalysis (e.g., piperidine) to form the (Z)-configured benzylidene moiety.

Critical Parameters: Reaction temperature (60–80°C), solvent choice (ethanol or THF), and stoichiometric control to minimize byproducts. Confirm regioselectivity via NMR and HPLC .

Q. Which characterization techniques are essential for structural confirmation?

- Methodological Answer : A combination of spectroscopic and analytical methods is required:

Q. How to assess preliminary biological activity in vitro?

- Methodological Answer : Use standardized assays for antioxidant and antiplatelet activity:

- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC50 values), FRAP for reducing power .

- Antiplatelet Activity : Platelet aggregation inhibition using ADP/collagen as agonists; compare % inhibition vs. aspirin .

Note: Include positive controls (e.g., ascorbic acid for antioxidants) and validate via dose-response curves.

Advanced Research Questions

Q. How to optimize reaction conditions for stereoselective (Z)-isomer formation?

- Methodological Answer : The (Z)-configuration is thermodynamically favored but sensitive to steric and electronic factors:

- Catalytic Tuning : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state for (Z)-selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote (E)-isomerization; monitor via time-resolved HPLC .

- Computational Validation : DFT calculations (B3LYP/6-31G*) to model transition states and predict isomer ratios .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability or cellular context. Mitigate via:

- Standardized Protocols : Adhere to OECD guidelines for in vitro assays (e.g., cell line selection, passage number).

- Receptor-Specific Profiling : Use heterologous expression systems (e.g., HEK293 cells) to isolate target interactions (e.g., COX-1 for antiplatelet effects) .

- Meta-Analysis : Apply multivariate statistics (PCA, clustering) to datasets from multiple studies to identify confounding variables .

Q. What computational strategies predict pharmacokinetic properties?

- Methodological Answer : Combine molecular docking and ADMET prediction tools:

Q. How to design SAR studies for morpholinomethyl and nitrobenzylidene substituents?

- Methodological Answer : Systematically vary substituents and correlate with activity:

- Morpholinomethyl Modifications : Replace morpholine with piperazine or thiomorpholine; assess solubility changes via LogD measurements .

- Nitro Position Effects : Synthesize analogs with nitro at ortho/meta positions; compare electronic profiles using Hammett constants (σ) .

- Activity Correlation : Plot IC50 values against substituent descriptors (e.g., σ, π) to identify QSAR trends .

Data Analysis and Contradiction Management

Q. How to address inconsistent cytotoxicity results in different cell lines?

- Methodological Answer :

- Cell Line Profiling : Test cytotoxicity in ≥3 lines (e.g., HepG2, MCF-7, HEK293) to assess tissue-specific effects.

- Mechanistic Studies : Use RNA-seq or proteomics to identify differential expression of detoxification enzymes (e.g., CYP450 isoforms) .

- Redox Profiling : Measure ROS levels to distinguish between antioxidant-mediated protection and direct cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.